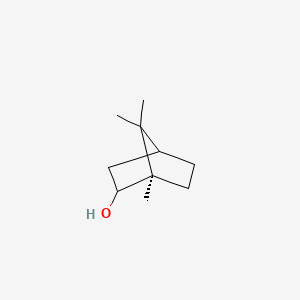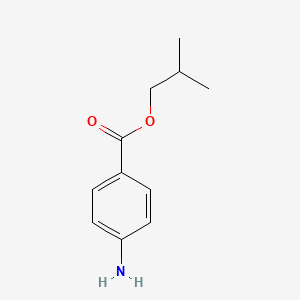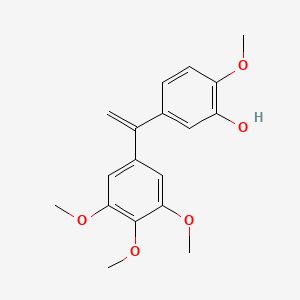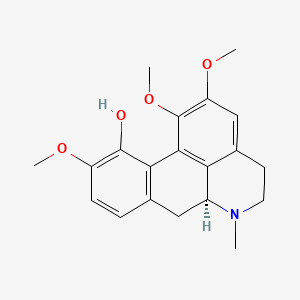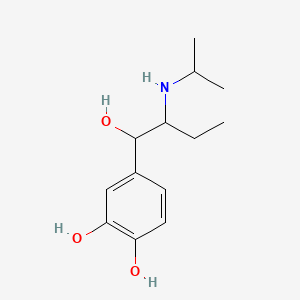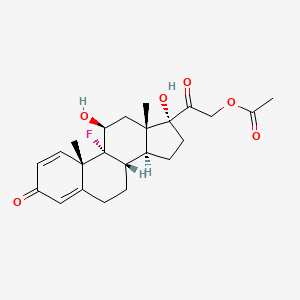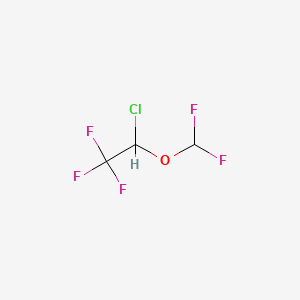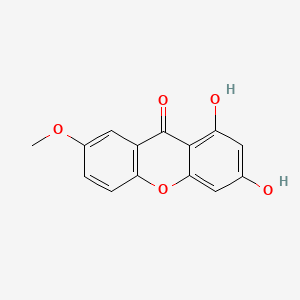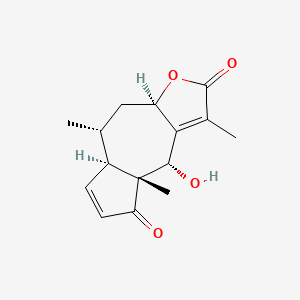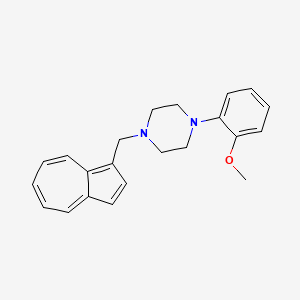
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine
描述
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique structure combining azulenyl, piperazinyl, and methoxybenzene moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of azulenylmethyl and piperazinyl intermediates. The key steps include:
Formation of Azulenylmethyl Intermediate: This involves the reaction of azulene with a suitable alkylating agent under controlled conditions.
Piperazinyl Intermediate Synthesis: Piperazine is reacted with a suitable halogenated compound to introduce the desired substituents.
Coupling Reaction: The azulenylmethyl and piperazinyl intermediates are coupled under specific conditions, often using a catalyst to facilitate the reaction.
Methoxybenzene Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
科学研究应用
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.
相似化合物的比较
1-(1-azulenylmethyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(4-(1-Azulenylmethyl)-1-piperazinyl)pyrimidine, 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3,4-dimethoxyphenyl)thiazol-2-yl]amino]propyl]benzamide.
Uniqueness: The combination of azulenyl, piperazinyl, and methoxybenzene moieties in a single molecule provides unique chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
387360-48-7 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-(azulen-1-ylmethyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C22H24N2O/c1-25-22-10-6-5-9-21(22)24-15-13-23(14-16-24)17-19-12-11-18-7-3-2-4-8-20(18)19/h2-12H,13-17H2,1H3 |
InChI 键 |
MNVDCQLMHFFYCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C4C=CC=CC=C4C=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FAUC-3019; FAUC 3019; FAUC3019; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


